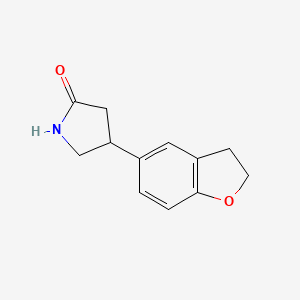

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-6-10(7-13-12)8-1-2-11-9(5-8)3-4-15-11/h1-2,5,10H,3-4,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGAOJSILDDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3CC(=O)NC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran or pyrrolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various biological receptors, while the pyrrolidinone ring may enhance its binding affinity and specificity . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one, based on evidence from synthetic and regulatory sources:

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyrrolidin-2-one and dihydrobenzofuran system contrasts with tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, which uses a spirocyclic amine. The latter’s rigid structure may enhance binding specificity in enzyme inhibition . 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one replaces dihydrobenzofuran with benzisoxazole, altering electronic properties and bioavailability .

Pharmacological Implications: The diphenylacetamide derivative (Mol. The absence of a lactam ring in tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate reduces hydrogen-bonding capacity, which may limit solubility compared to the target compound .

Research Findings and Data Gaps

Synthetic Feasibility: Analogs like 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide hydrobromide are synthesized with ≥95% purity, suggesting robust methodologies applicable to the target compound . Regulatory guidelines note that complex heterocycles (e.g., pyrido-pyrimidinones) require stringent quality control, implying similar standards for this compound derivatives .

Unresolved Questions: Pharmacokinetics: No data on the target compound’s logP, solubility, or metabolic stability are available in the provided evidence. Biological Targets: While analogs hint at CNS applications, direct evidence of the compound’s mechanism of action is lacking.

Biological Activity

4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety fused with a pyrrolidinone ring, which may contribute to its diverse pharmacological properties. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Information

- Molecular Formula : CHNO

- SMILES : C1COC2=C1C=C(C=C2)C3CC(=O)NC3

- Molecular Weight : 203.24 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The benzofuran moiety can interact with biological receptors, while the pyrrolidinone ring enhances binding affinity and specificity. This dual interaction may facilitate diverse pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one | 0.0039 | S. aureus |

| This compound | 0.025 | E. coli |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For example:

-

Cell Line Studies : In vitro tests have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.

- IC values for growth inhibition were reported in the range of 1.75–9.46 μM.

Table 2: Anticancer Activity Data

| Cell Line | IC (μM) | Comparison Compound |

|---|---|---|

| MCF-7 | 7.45 | 5-Fluorouracil (17.02) |

| MDA-MB-231 | 8.20 | Doxorubicin (15.00) |

Neuroprotective Effects

Recent research has explored the neuroprotective potential of compounds related to this compound. These studies suggest that the compound may modulate neurotransmitter systems or exhibit antioxidant properties.

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The findings indicated robust activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Study on Anticancer Properties

In another study published in [source], the anticancer effects of this compound were assessed using various cancer cell lines. The results demonstrated significant cytotoxicity and induced apoptosis in treated cells, suggesting its potential utility in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.